molecular formula C7H6INO2 B2777664 N-Hydroxy-4-iodobenzamide CAS No. 2593-31-9

N-Hydroxy-4-iodobenzamide

Katalognummer B2777664
CAS-Nummer: 2593-31-9
Molekulargewicht: 263.034
InChI-Schlüssel: HXIKIQLHKIBCOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Hydroxy-4-iodobenzamide is a chemical compound with the molecular formula C7H6INO2 . It has an average mass of 263.033 Da and a monoisotopic mass of 262.944305 Da .


Molecular Structure Analysis

The molecular structure of N-Hydroxy-4-iodobenzamide consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms . It has a density of 2.0±0.1 g/cm3, a molar refractivity of 49.7±0.3 cm3, and a molar volume of 132.9±3.0 cm3 .


Physical And Chemical Properties Analysis

N-Hydroxy-4-iodobenzamide has a density of 2.0±0.1 g/cm3 and a boiling point that is not specified . It has a molar refractivity of 49.7±0.3 cm3 and a molar volume of 132.9±3.0 cm3 . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .

Wissenschaftliche Forschungsanwendungen

  • Breast Cancer Imaging : N-Hydroxy-4-iodobenzamide derivatives, like P-(123)I-MBA, have shown potential in visualizing primary breast tumors in vivo due to their preferential binding to sigma receptors overexpressed in breast cancer cells (Caveliers et al., 2002).

  • Biosensor Development : Modified N-Hydroxy-4-iodobenzamide compounds have been utilized in the development of biosensors. For instance, a biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide was created for the electrocatalytic determination of glutathione and piroxicam, showcasing the versatility of such compounds in analytical chemistry (Karimi-Maleh et al., 2014).

  • Neurological Research : The iodobenzamide neuroleptic analogue 5-IBZM was synthesized for comparison with the 3-iodo isomer IBZM, a compound used in imaging D2 receptors in vivo. This highlights the role of N-Hydroxy-4-iodobenzamide derivatives in neurological and neuropharmacological studies (Baldwin et al., 2003).

  • Anti-Parasite Agents : Derivatives of N-Hydroxy-4-iodobenzamide have shown significant anti-parasite activity. Novel iodotyramides, including those with N-Hydroxy-4-iodobenzamide structure, have been effective against parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating their potential in anti-parasitic therapies (Restrepo et al., 2018).

  • Melanoma Imaging Agents : Studies have explored the use of various [125I]radioiodobenzamides, including N-Hydroxy-4-iodobenzamide derivatives, for their affinity towards melanoma, aiming to identify potential melanoma imaging agents. These compounds have shown varying degrees of tumor uptake and organ distribution, underlining their potential in melanoma diagnostics (Moins et al., 2001).

  • Chemical Synthesis : N-Hydroxy-4-iodobenzamide compounds have been used in palladium-catalyzed intramolecular cyclization, representing an efficient method for synthesizing complex organic structures like 3-acyl isoindolin-1-ones and 3-hydroxy-3-acylisoindolin-1-ones. This application showcases the compound's role in facilitating advanced organic synthesis techniques (Chen et al., 2013).

  • Histone Deacetylase Inhibitors : N-Hydroxy-4-(3-phenylpropanamido)benzamide derivatives have been synthesized and evaluated as novel histone deacetylase inhibitors, indicating the potential of N-Hydroxy-4-iodobenzamide structures in the field of epigenetics and cancer therapy (Jiao et al., 2009).

Eigenschaften

IUPAC Name

N-hydroxy-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIKIQLHKIBCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-iodobenzamide

CAS RN

2593-31-9
Record name N-Hydroxy-4-iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002593319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-hydroxy-4-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-HYDROXY-4-IODOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6307RRC6WC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.